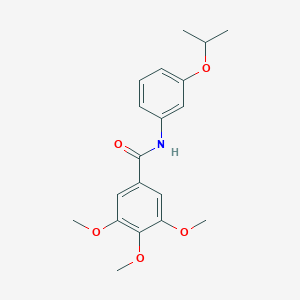![molecular formula C17H17NO4 B268305 4-{[3-(Benzyloxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268305.png)
4-{[3-(Benzyloxy)phenyl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(Benzyloxy)phenyl]amino}-4-oxobutanoic acid is a synthetic compound that belongs to the family of amino acids. It is commonly known as Boc-3-ABA and is widely used in scientific research applications. This compound is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool in biochemical and physiological studies.
Mécanisme D'action
Boc-3-ABA exerts its inhibitory effects by binding to the active site of the target enzyme and preventing its activity. The exact mechanism of inhibition may vary depending on the specific enzyme being studied.
Biochemical and Physiological Effects
The inhibition of DPP-IV by Boc-3-ABA has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. Additionally, the inhibition of FAP has been shown to reduce tumor growth and metastasis in cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Boc-3-ABA in lab experiments is its specificity for certain enzymes, allowing for targeted inhibition. However, its potency may vary depending on the specific enzyme being studied, and it may not be effective against all enzymes.
Orientations Futures
Future research could focus on the development of more potent and specific inhibitors of DPP-IV and FAP, as well as investigating the potential therapeutic applications of these inhibitors in various disease states. Additionally, the use of Boc-3-ABA could be expanded to study the activity of other enzymes involved in various physiological processes.
Méthodes De Synthèse
The synthesis of Boc-3-ABA involves several steps, starting with the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. This is followed by the coupling of the protected amino acid with a benzyl-protected 3-aminophenol. The benzyl group is then removed, and the resulting compound is deprotected to give the final product, Boc-3-ABA.
Applications De Recherche Scientifique
Boc-3-ABA has been widely used in scientific research as a tool to study the activity of various enzymes. It has been shown to inhibit the activity of enzymes such as dipeptidyl peptidase IV (DPP-IV) and fibroblast activation protein (FAP), which are involved in various physiological processes such as glucose metabolism and tissue remodeling.
Propriétés
Nom du produit |
4-{[3-(Benzyloxy)phenyl]amino}-4-oxobutanoic acid |
|---|---|
Formule moléculaire |
C17H17NO4 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
4-oxo-4-(3-phenylmethoxyanilino)butanoic acid |
InChI |
InChI=1S/C17H17NO4/c19-16(9-10-17(20)21)18-14-7-4-8-15(11-14)22-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19)(H,20,21) |
Clé InChI |
ZQKZXZKRIAJFNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)CCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268223.png)
![N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)
![N-{3-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B268228.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)

![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)
![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)


![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)

![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)
